molecular formula C15H19ClN2O3S B2802353 N1-(5-chloro-2-methylphenyl)-N2-((3-methoxytetrahydrothiophen-3-yl)methyl)oxalamide CAS No. 1448050-36-9

N1-(5-chloro-2-methylphenyl)-N2-((3-methoxytetrahydrothiophen-3-yl)methyl)oxalamide

Cat. No.: B2802353
CAS No.: 1448050-36-9
M. Wt: 342.84
InChI Key: WCFGRJNRURJYKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(5-Chloro-2-methylphenyl)-N2-((3-methoxytetrahydrothiophen-3-yl)methyl)oxalamide is a synthetic oxalamide derivative characterized by two distinct substituents:

  • Aryl group: A 5-chloro-2-methylphenyl ring, providing steric bulk and electron-withdrawing properties due to the chlorine atom.
  • Heterocyclic group: A (3-methoxytetrahydrothiophen-3-yl)methyl moiety, incorporating a sulfur-containing tetrahydrothiophene ring and a methoxy group, which may enhance solubility and metabolic stability.

Properties

IUPAC Name

N'-(5-chloro-2-methylphenyl)-N-[(3-methoxythiolan-3-yl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19ClN2O3S/c1-10-3-4-11(16)7-12(10)18-14(20)13(19)17-8-15(21-2)5-6-22-9-15/h3-4,7H,5-6,8-9H2,1-2H3,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCFGRJNRURJYKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)C(=O)NCC2(CCSC2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Oxalamide Derivatives

Table 1: Structural and Functional Comparison

Compound Name Aryl Substituent Heterocyclic Substituent Key Properties Reference
Target Compound 5-Chloro-2-methylphenyl (3-Methoxytetrahydrothiophen-3-yl)methyl Hypothesized antiviral/antimicrobial activity (inferred from analogs) N/A
N1-(4-Chlorophenyl)-N2-((5-(2-hydroxyethyl)-4-methylthiazol-2-yl)(piperidin-2-yl)methyl)oxalamide (Compound 8) 4-Chlorophenyl Thiazole-piperidine hybrid Antiviral (HIV entry inhibition), 46% yield, >95% HPLC purity
N1-(4-Chlorophenyl)-N2-(1-(5-(2-hydroxyethyl)-4-methylthiazol-2-yl)-2-(methylamino)ethyl)oxalamide (Compound 15) 4-Chlorophenyl Thiazole-pyrrolidine hybrid Antiviral activity, 53% yield, 95% HPLC purity
GMC-3 (N1-(4-chlorophenyl)-N2-(1,3-dioxoisoindolin-2-yl)oxalamide) 4-Chlorophenyl Isoindoline-1,3-dione Antimicrobial activity, synthesized via THF recrystallization
N1-(2,4-Dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S336) 2,4-Dimethoxybenzyl Pyridinylethyl Umami flavor agonist, metabolized without amide hydrolysis
N1-(4-Chloro-3-(trifluoromethyl)phenyl)-N2-(2-fluoro-4-((2-(methylcarbamoyl)pyridin-4-yl)oxy)phenyl)oxalamide (1c) 4-Chloro-3-(trifluoromethyl)phenyl Fluorophenyl-pyridine hybrid High lipophilicity (CF3 group), 260–262°C melting point

Key Research Findings

Antiviral Activity: Compounds with 4-chlorophenyl and thiazole-piperidine/pyrrolidine substituents (e.g., Compounds 8, 15) inhibit HIV entry via CD4-binding site interactions. The methoxytetrahydrothiophen group’s sulfur atom could mimic disulfide interactions in viral envelope proteins, a mechanism observed in related thiazole derivatives .

Antimicrobial Activity :

  • GMC-3 (4-chlorophenyl with isoindoline-1,3-dione) shows broad-spectrum antimicrobial activity. The target compound’s methoxytetrahydrothiophen group may improve membrane permeability compared to isoindoline-dione, which is more rigid .

Metabolic Stability :

  • Oxalamides like S336 undergo rapid hepatic metabolism without amide bond cleavage, suggesting the target compound’s methoxy group may further stabilize against oxidative degradation .

Structural Influence on Synthesis :

  • Thiazole-containing analogs (e.g., Compound 8) exhibit moderate yields (36–55%), while isoindoline-dione derivatives (GMC-3) require recrystallization for purity. The target compound’s tetrahydrothiophen group may simplify synthesis due to fewer stereochemical challenges compared to piperidine-thiazole hybrids .

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